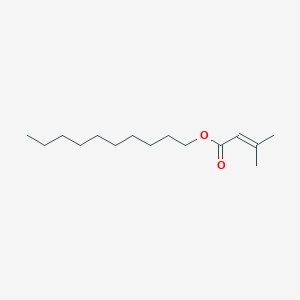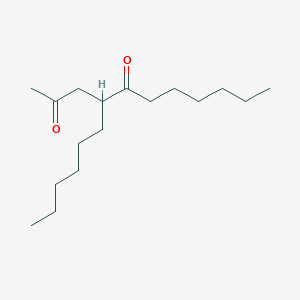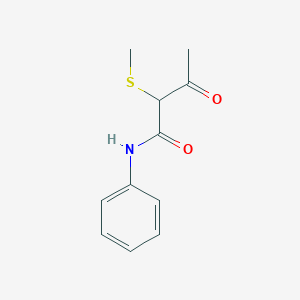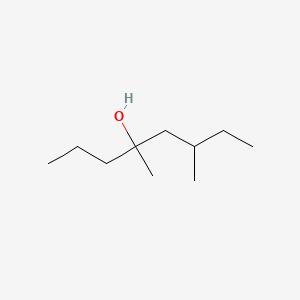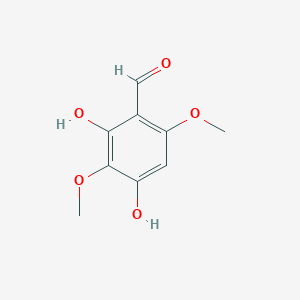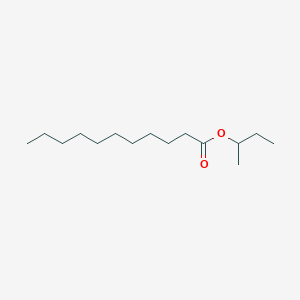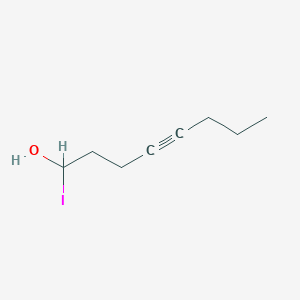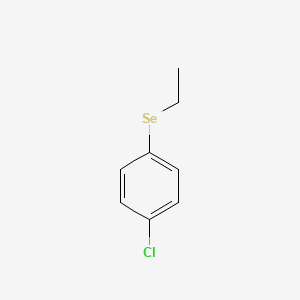
1-Chloro-4-(ethylselanyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(ethylselanyl)benzene is an organoselenium compound characterized by the presence of a chlorine atom and an ethylselanyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(ethylselanyl)benzene typically involves the reaction of 1-chloro-4-iodobenzene with ethylselenol in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the ethylselenol. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and volatile nature of selenium compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-4-(ethylselanyl)benzene can undergo various chemical reactions, including:
Oxidation: The ethylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the chlorine atom, forming 4-(ethylselanyl)benzene.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under basic conditions.
Major Products:
Oxidation: Selenoxide or selenone derivatives.
Reduction: 4-(ethylselanyl)benzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Chloro-4-(ethylselanyl)benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing selenium-based drugs with anticancer or antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-4-(ethylselanyl)benzene involves its interaction with various molecular targets and pathways. The ethylselanyl group can undergo redox reactions, influencing cellular redox balance and potentially modulating the activity of redox-sensitive enzymes. The chlorine atom can participate in electrophilic aromatic substitution reactions, allowing the compound to interact with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
1-Chloro-4-methylbenzene: Similar structure but with a methyl group instead of an ethylselanyl group.
1-Chloro-4-ethylbenzene: Similar structure but lacks the selenium atom.
4-Chlorotoluene: Another similar compound with a methyl group instead of an ethylselanyl group.
Uniqueness: 1-Chloro-4-(ethylselanyl)benzene is unique due to the presence of the ethylselanyl group, which imparts distinct chemical properties and potential biological activities. The selenium atom in the ethylselanyl group can participate in redox reactions, making the compound a valuable tool in studying redox biology and developing selenium-based therapeutics.
Propriétés
Numéro CAS |
52754-56-0 |
|---|---|
Formule moléculaire |
C8H9ClSe |
Poids moléculaire |
219.58 g/mol |
Nom IUPAC |
1-chloro-4-ethylselanylbenzene |
InChI |
InChI=1S/C8H9ClSe/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 |
Clé InChI |
GJSOZRUGYFUGCZ-UHFFFAOYSA-N |
SMILES canonique |
CC[Se]C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Dodecylsulfanyl)-5-[(1-phenyl-2,3-dihydro-1H-tetrazol-5-yl)sulfanyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14641895.png)
![ethyl prop-2-enoate;[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]azanium;2-methylprop-2-enoic acid](/img/structure/B14641903.png)

![Hydrazinecarboxamide, 2-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14641913.png)
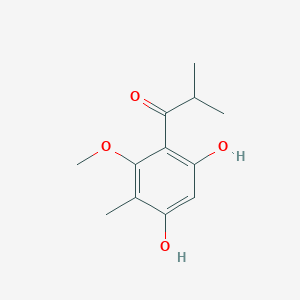
![N-{3-[Ethyl(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14641924.png)
